{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a piperazine ring, and various functional groups such as tert-butyl and phenylsulfonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(tert-butyl)phenol with formaldehyde to form 4-(tert-butyl)phenoxymethyl alcohol. This intermediate is then reacted with 2-furyl lithium to yield 5-{[4-(tert-butyl)phenoxy]methyl}-2-furanol. The final step involves the reaction of this intermediate with 4-(phenylsulfonyl)piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. Additionally, its structural features allow it to interact with DNA and proteins, affecting gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycoside: Glycosides responsible for the sweet taste of Stevia leaves.
Ringer’s lactate solution: A mixture used for replacing fluids and electrolytes.
Uniqueness
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H30N2O5S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C26H30N2O5S/c1-26(2,3)20-9-11-21(12-10-20)32-19-22-13-14-24(33-22)25(29)27-15-17-28(18-16-27)34(30,31)23-7-5-4-6-8-23/h4-14H,15-19H2,1-3H3 |
InChI Key |
DETMRYBZPKQJOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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